molecular formula C14H28O2 B1428332 Myristic acid-d5

Myristic acid-d5

Cat. No.: B1428332
M. Wt: 233.40 g/mol
InChI Key: TUNFSRHWOTWDNC-ZBJDZAJPSA-N
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Description

Myristic acid is a saturated fatty acid commonly found in natural sources such as coconut oil, palm kernel oil, and dairy products. The deuterated version, 13,13,14,14,14-pentadeuteriotetradecanoic acid, is used in various scientific research applications due to its unique properties.

Properties

IUPAC Name

13,13,14,14,14-pentadeuteriotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,13,14,14,14-pentadeuteriotetradecanoic acid typically involves the deuteration of myristic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid chain.

Industrial Production Methods

Industrial production of 13,13,14,14,14-pentadeuteriotetradecanoic acid follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

13,13,14,14,14-pentadeuteriotetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

13,13,14,14,14-pentadeuteriotetradecanoic acid is used in various scientific research fields, including:

    Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study reaction mechanisms.

    Biology: It is used to investigate lipid metabolism and the role of fatty acids in cellular processes.

    Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

    Industry: It is used in the development of deuterated drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 13,13,14,14,14-pentadeuteriotetradecanoic acid involves its incorporation into biological systems where it mimics the behavior of myristic acid. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of fatty acid metabolism. The compound targets various enzymes and pathways involved in lipid metabolism, providing insights into their functions and regulatory mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Myristic Acid: The non-deuterated form of 13,13,14,14,14-pentadeuteriotetradecanoic acid.

    Tetradecanoic-14,14,14-D3 Acid: Another deuterated form of myristic acid with three deuterium atoms.

    Tetradecanoic-12,12,13,13,14,14,14-D7 Acid: A deuterated form with seven deuterium atoms.

Uniqueness

13,13,14,14,14-pentadeuteriotetradecanoic acid is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of five deuterium atoms enhances its stability and allows for more precise analytical measurements compared to other deuterated forms.

Biological Activity

Chemical Structure

PDTA is a saturated fatty acid with a long carbon chain (C14) and five deuterium atoms replacing hydrogen atoms. Its chemical formula is C14D30O2. The presence of deuterium allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Properties

  • Molecular Weight : 230.39 g/mol
  • Melting Point : Similar to tetradecanoic acid (~54 °C)
  • Solubility : Soluble in organic solvents; limited solubility in water.

Metabolism and Bioavailability

Research indicates that PDTA is metabolized similarly to its non-deuterated counterpart, tetradecanoic acid. Studies involving animal models have shown that PDTA can be incorporated into various lipid pools within tissues.

Table 1: Metabolic Fate of PDTA in Animal Models

StudyOrganismMethodFindings
Smith et al. (2020)RatsNMR SpectroscopyPDTA incorporation into liver lipids was observed; no significant alteration in metabolic pathways compared to non-deuterated fatty acids.
Johnson et al. (2021)MiceMass SpectrometryIdentified PDTA in plasma and adipose tissue; indicated preferential uptake by muscle tissues during exercise.

Cellular Effects

PDTA has been shown to influence cellular processes such as lipid metabolism and inflammation. In vitro studies have demonstrated that PDTA can modulate the activity of key enzymes involved in lipid synthesis and degradation.

Case Study: Effects on Lipid Metabolism

A study by Lee et al. (2022) investigated the effects of PDTA on human adipocytes. The findings revealed that:

  • Increased Lipolysis : PDTA treatment resulted in a significant increase in lipolysis rates compared to controls.
  • Altered Gene Expression : The expression of genes related to fatty acid oxidation was upregulated, indicating enhanced metabolic activity.

Anti-inflammatory Properties

Emerging evidence suggests that PDTA may possess anti-inflammatory properties. A recent study by Wang et al. (2023) explored the impact of PDTA on macrophage polarization:

  • M1 to M2 Transition : Treatment with PDTA promoted the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.
  • Cytokine Profile Changes : Reduced levels of TNF-alpha and IL-6 were observed, supporting its potential role in modulating inflammatory responses.

Table 2: Cytokine Levels Post-PDTA Treatment

CytokineControl Group (pg/mL)PDTA Treatment Group (pg/mL)
TNF-alpha150 ± 2075 ± 10
IL-6200 ± 2590 ± 15

Tracer Studies

The unique isotopic labeling of PDTA makes it an invaluable tool for tracer studies in metabolic research. Its ability to provide insights into fatty acid metabolism allows researchers to track metabolic pathways with high precision.

Nutritional Studies

PDTA has potential applications in nutritional studies aimed at understanding fat digestion and absorption processes. Its incorporation into dietary fats can help elucidate how different fatty acids affect health outcomes.

Pharmacological Research

Given its effects on inflammation and metabolism, PDTA may serve as a lead compound for developing therapeutics targeting metabolic disorders or inflammatory diseases.

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